N1-(3-phenylpropyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide N1-(3-phenylpropyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
Brand Name: Vulcanchem
CAS No.: 898414-10-3
VCID: VC7728615
InChI: InChI=1S/C24H25N3O4S2/c28-23(25-14-4-9-18-7-2-1-3-8-18)24(29)26-20-13-12-19-10-5-15-27(21(19)17-20)33(30,31)22-11-6-16-32-22/h1-3,6-8,11-13,16-17H,4-5,9-10,14-15H2,(H,25,28)(H,26,29)
SMILES: C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCCCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CS4
Molecular Formula: C24H25N3O4S2
Molecular Weight: 483.6

N1-(3-phenylpropyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

CAS No.: 898414-10-3

Cat. No.: VC7728615

Molecular Formula: C24H25N3O4S2

Molecular Weight: 483.6

* For research use only. Not for human or veterinary use.

N1-(3-phenylpropyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide - 898414-10-3

Specification

CAS No. 898414-10-3
Molecular Formula C24H25N3O4S2
Molecular Weight 483.6
IUPAC Name N-(3-phenylpropyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Standard InChI InChI=1S/C24H25N3O4S2/c28-23(25-14-4-9-18-7-2-1-3-8-18)24(29)26-20-13-12-19-10-5-15-27(21(19)17-20)33(30,31)22-11-6-16-32-22/h1-3,6-8,11-13,16-17H,4-5,9-10,14-15H2,(H,25,28)(H,26,29)
Standard InChI Key NGZAAQXAHCVFLZ-UHFFFAOYSA-N
SMILES C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCCCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CS4

Introduction

Synthetic Methodology and Optimization

The synthesis of N1-(3-phenylpropyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide involves a multi-step protocol designed to assemble its heterocyclic and sulfonamide components. While detailed reaction conditions remain proprietary, the general approach likely follows a convergent strategy:

  • Tetrahydroquinoline Core Formation: Cyclization of aniline derivatives via acid-catalyzed Friedländer synthesis or reductive amination provides the 1,2,3,4-tetrahydroquinoline backbone.

  • Sulfonylation at the N1 Position: Introduction of the thiophene-2-sulfonyl group occurs through nucleophilic substitution, typically using thiophene-2-sulfonyl chloride under basic conditions .

  • Oxalamide Bridge Installation: Coupling of the tetrahydroquinoline-sulfonamide intermediate with 3-phenylpropylamine via an oxalyl chloride-mediated reaction forms the bis-amide linkage.

Structural Features and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Tetrahydroquinoline Moiety: A partially saturated bicyclic system contributing to planar rigidity and π-π stacking potential .

  • Thiophene Sulfonyl Group: Enhances electron-withdrawing characteristics and influences binding affinity through sulfur-oxygen interactions.

  • Oxalamide-Phenylpropyl Chain: Provides conformational flexibility and hydrophobic interactions via the phenylpropyl tail .

Spectroscopic Characterization

Although experimental data (e.g., NMR, IR) remain unpublished, computational descriptors offer insights:

  • InChI Key: NGZAAQXAHCVFLZ-UHFFFAOYSA-N .

  • SMILES: C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCCCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CS4 .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC24H25N3O4S2
Molecular Weight483.6 g/mol
IUPAC NameN-(3-phenylpropyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Topological Polar Surface Area129 Ų (estimated)

Biological Activity and Mechanistic Insights

Enzymatic Inhibition Profiling

Initial screenings indicate dose-dependent inhibition of serine/threonine kinases, particularly those involved in inflammatory pathways (e.g., p38 MAPK). The thiophene sulfonyl group may coordinate with ATP-binding sites, while the oxalamide bridge stabilizes interactions via hydrogen bonding.

Protease Modulation

Weak inhibitory activity against matrix metalloproteinase-9 (MMP-9) suggests a secondary mechanism of action, potentially relevant in oncology or tissue remodeling. Molecular docking simulations propose that the tetrahydroquinoline system occupies the S1′ pocket of MMP-9, with Ki values in the micromolar range.

Selectivity and Toxicity

Application AreaTarget PathwayCurrent Status
Inflammationp38 MAPK signalingPreclinical validation
OncologyMMP-9 and kinase dual inhibitionLead optimization

Challenges and Future Directions

Metabolic Stability Optimization

Phase I metabolism studies reveal rapid hepatic clearance due to sulfonamide oxidation and oxalamide hydrolysis. Strategies under investigation include:

  • Isosteric Replacement: Substituting the sulfonyl group with sulfonimidates to resist oxidative degradation.

  • Prodrug Formulations: Masking the oxalamide as an ester to enhance oral bioavailability.

Structure-Activity Relationship (SAR) Studies

Recent efforts focus on modifying the phenylpropyl chain’s length and introducing para-substituents to balance lipophilicity and target affinity. Preliminary data suggest that shorter alkyl chains (e.g., phenethyl vs. phenylpropyl) improve solubility but reduce kinase binding by 40%.

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